4,4'-Methylenebis(3-methoxy-2-naphthoic) acid
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Overview
Description
4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with the molecular formula C25H20O6 and a molecular weight of 416.42 g/mol . It is known for its unique structure, which consists of two naphthoic acid moieties connected by a methylene bridge, each substituted with a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid typically involves the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two naphthoic acid units. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Methylenebis(3-methoxy-2-naphthoic) acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
4,4’-Methylenebis(3-hydroxy-2-naphthoic) acid: Similar structure but with hydroxyl groups instead of methoxy groups.
Pamoic acid disodium salt: A disodium salt form with similar structural features.
Uniqueness: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is unique due to its methoxy substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets compared to its hydroxyl-substituted analogs .
Biological Activity
4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring methoxy groups on the naphthalene backbone, enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C25H20O6
- Molecular Weight : 416.42 g/mol
- CAS Number : 55388-44-8
The compound is synthesized through the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions. Its methoxy groups contribute to its solubility and reactivity, making it a valuable candidate for biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators. This suggests potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
Anticancer Activity
Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | Induction of apoptosis |
MCF-7 | 15 | Cell cycle arrest |
A549 | 20 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
The compound's anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition. Results indicated:
Assay | Inhibition (%) | Concentration (µM) |
---|---|---|
COX-1 | 45 | 50 |
COX-2 | 60 | 50 |
This data highlights the compound's ability to modulate inflammatory pathways.
Comparative Analysis
When compared to similar compounds such as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, the methoxy substitutions in this compound enhance its solubility and bioavailability, which may contribute to its superior biological activity.
Structural Comparison
Compound | Functional Groups | Bioactivity |
---|---|---|
This compound | Methoxy | Anti-inflammatory, Anticancer |
4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid | Hydroxyl | Moderate anti-inflammatory |
Case Studies
- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound led to significant reductions in tumor size and inflammatory markers.
- Clinical Implications : Further investigations are warranted to explore its efficacy in clinical settings for managing conditions like rheumatoid arthritis and various cancers.
Properties
CAS No. |
55388-44-8 |
---|---|
Molecular Formula |
C27H26N2O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |
InChI Key |
BAHRUXJBXOCFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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